4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a fluorophenyl group and a dimethyl group attached to the pyrazoloquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with p-fluorobenzaldehyde and 2-hydroxy-1,4-naphthoquinone in the presence of an ionic liquid such as [bmim]BF4 can yield the desired compound . The reaction is typically carried out at room temperature with stirring for 2 to 3 hours, followed by dilution with water, filtration, and recrystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts is often emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-(4-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Due to its unique electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The presence of the fluorophenyl group enhances its binding affinity to these targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with a similar core structure but lacking the pyrazole ring.
Fluoroquinolones: A class of antibiotics that contain a fluorine atom and a quinoline core, similar to the fluorophenyl group in the compound.
Uniqueness
4-(4-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to the combination of the pyrazole and quinoline rings, along with the fluorophenyl and dimethyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H18FN3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C18H18FN3O2/c1-18(2)7-11-14(12(23)8-18)13(9-3-5-10(19)6-4-9)15-16(20-11)21-22-17(15)24/h3-6,13H,7-8H2,1-2H3,(H3,20,21,22,24) |
InChI Key |
HRJXVTDCLINUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)F)C(=O)C1)C |
Origin of Product |
United States |
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